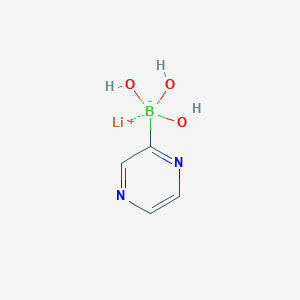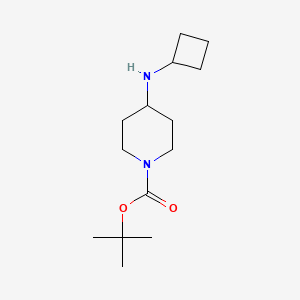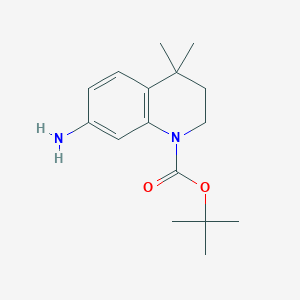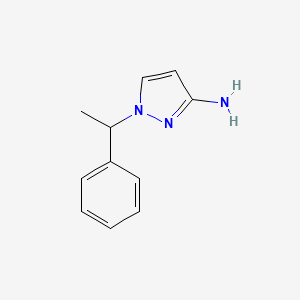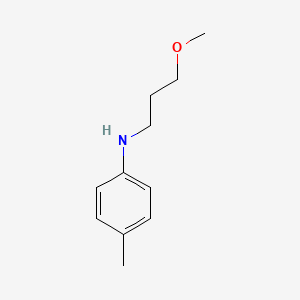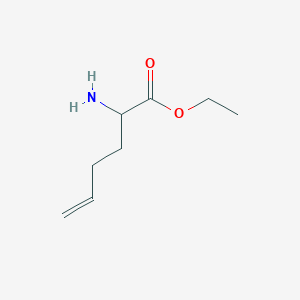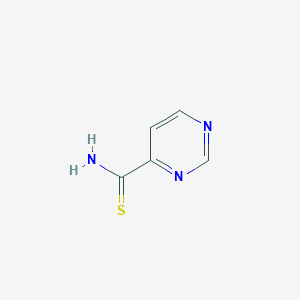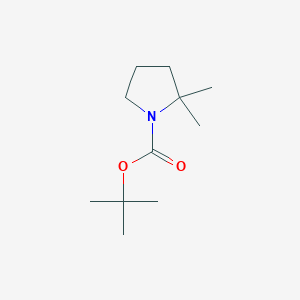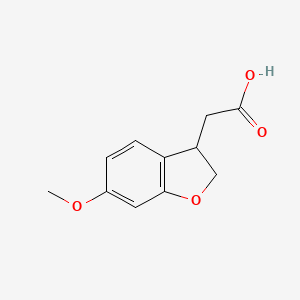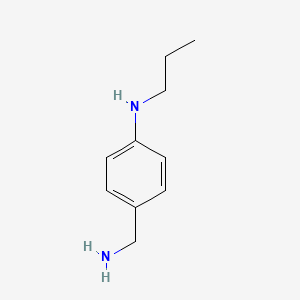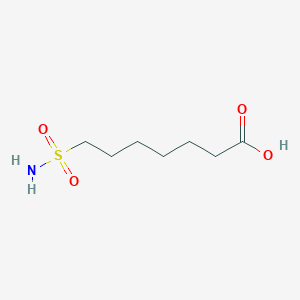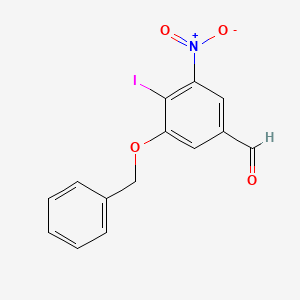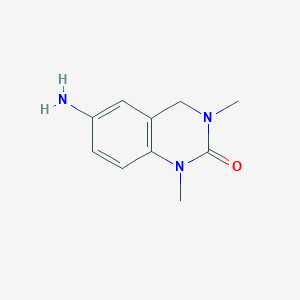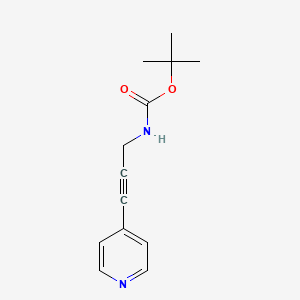
N-Boc-3-(4-Pyridyl)-2-propyn-1-amine
Overview
Description
“N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” is a chemical compound with the molecular formula C13H17N2O4 . It is also known as "(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoate" . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” can be represented by the SMILES notation:CC(C)(C)OC(=O)NC@HC([O-])=O . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
“N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” is a solid substance . It has a molecular weight of 266.297 g/mol . The compound is sensitive to air and moisture .Scientific Research Applications
“N-Boc-3-(4-Pyridyl)-D-alanine”, a similar compound to “N-Boc-3-(4-Pyridyl)-2-propyn-1-amine”, is typically used in various applications in the field of biochemical research . Here are some potential applications:
-
Biochemical Reagents : This compound is often used as a biochemical reagent in various laboratory procedures . Biochemical reagents are substances that are used in biochemical research to cause chemical reactions or act as markers or signals in these reactions.
-
Amino Acids Research : It’s used in the study of amino acids and peptides . Amino acids are the building blocks of proteins and play a crucial role in almost all biological processes.
-
Cell Culture and Transfection : This compound might be used in cell culture and transfection applications . Transfection is a method of introducing nucleic acids into cells.
-
Cell and Gene Therapy : It could potentially be used in cell and gene therapy research . This field involves the use of genetic material to treat or prevent disease.
-
Real-Time PCR : It might be used in Real-Time PCR applications . Real-Time PCR is a laboratory technique used in genetics for the amplification and simultaneous quantification of a targeted DNA molecule.
-
Protein Biology : This compound could be used in protein biology research . Protein biology involves the study of the structure, function, and interactions of proteins.
“N-Boc-3-(4-Pyridyl)-D-alanine”, a similar compound to “N-Boc-3-(4-Pyridyl)-2-propyn-1-amine”, is typically used in various applications in the field of biochemical research . Here are some additional potential applications:
-
Industrial Testing Applications : This compound might be used in industrial testing applications . Industrial testing often involves the use of various chemical compounds to test the properties and performance of industrial materials or products.
-
Molecular Biology Methods : It could be used in various molecular biology methods . Molecular biology involves the study of the molecular mechanisms by which genetic information is converted into proteins.
-
Microbiology Methods : This compound might be used in microbiology methods . Microbiology is the study of microscopic organisms, and this compound could be used in various laboratory procedures related to this field.
-
Mass Spectrometry : It might be used in mass spectrometry applications . Mass spectrometry is a technique used to identify and quantify molecules in simple and complex mixtures.
-
Chromatography : This compound could be used in chromatography applications . Chromatography is a technique used to separate the components of a mixture based on their different interactions with a stationary phase and a mobile phase.
-
Spectroscopy, Elemental and Isotope Analysis : It could be used in spectroscopy, elemental and isotope analysis . These techniques are used to study the properties of matter and the changes it undergoes during chemical reactions.
Safety And Hazards
“N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, it is advised to remove the victim to fresh air .
properties
IUPAC Name |
tert-butyl N-(3-pyridin-4-ylprop-2-ynyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUKAIRUEFEMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(4-Pyridyl)-2-propyn-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



